Sodium 4-bromo-2-methylbenzene-1-sulfinate
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Overview
Description
Sodium 4-bromo-2-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₆BrNaO₂S. It is a sodium salt of 4-bromo-2-methylbenzenesulfinic acid and is primarily used in research and industrial applications. This compound is known for its versatility in various chemical reactions and its role as a building block in the synthesis of more complex organosulfur compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 4-bromo-2-methylbenzene-1-sulfinate can be synthesized through several methods. One common approach involves the reaction of 4-bromo-2-methylbenzenesulfonyl chloride with sodium sulfite under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4-bromo-2-methylbenzenesulfonyl chloride in an organic solvent such as dichloromethane.
- Add an aqueous solution of sodium sulfite to the reaction mixture.
- Stir the mixture at room temperature for several hours.
- Separate the organic and aqueous layers, and extract the aqueous layer with dichloromethane.
- Combine the organic extracts and evaporate the solvent to obtain the crude product.
- Purify the product by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. Advanced purification techniques, including distillation and crystallization, are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-bromo-2-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfinate group can be oxidized to sulfonate using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and mild heating.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), solvents (e.g., water, acetic acid), and room temperature.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sodium 4-bromo-2-methylbenzenesulfonate.
Reduction: 4-Bromo-2-methylbenzenesulfide.
Scientific Research Applications
Sodium 4-bromo-2-methylbenzene-1-sulfinate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Biology: Employed in the study of enzyme-catalyzed reactions involving sulfur-containing substrates.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting sulfur-related metabolic pathways.
Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of sodium 4-bromo-2-methylbenzene-1-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinate group. This group can undergo oxidation, reduction, and substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Sodium 4-bromo-2-methylbenzene-1-sulfinate can be compared with other similar compounds, such as:
Sodium 4-methylbenzene-1-sulfinate: Lacks the bromine atom, making it less reactive in substitution reactions.
Sodium 4-chloro-2-methylbenzene-1-sulfinate: Contains a chlorine atom instead of bromine, resulting in different reactivity and reaction conditions.
Sodium 4-fluoro-2-methylbenzene-1-sulfinate: Contains a fluorine atom, which significantly alters its chemical properties and reactivity.
The uniqueness of this compound lies in its specific reactivity due to the presence of both the bromine atom and the sulfinate group, making it a valuable compound in various chemical syntheses and applications .
Properties
Molecular Formula |
C7H6BrNaO2S |
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Molecular Weight |
257.08 g/mol |
IUPAC Name |
sodium;4-bromo-2-methylbenzenesulfinate |
InChI |
InChI=1S/C7H7BrO2S.Na/c1-5-4-6(8)2-3-7(5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
MUYYSHBHMAFUTK-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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